molecular formula C27H30ClN5O3 B2904381 2-(4-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242902-81-3

2-(4-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2904381
CAS No.: 1242902-81-3
M. Wt: 508.02
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Description

The compound 2-(4-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a complex heterocyclic scaffold. Key structural features include:

  • Position 2: A 4-chlorobenzyl group, introducing aromatic and halogenated properties.
  • Position 4: A 3-methylbutyl (isobutyl) chain, contributing hydrophobicity and steric bulk.
  • Position 8: An N-cyclopentyl carboxamide group, enhancing conformational rigidity.
  • Oxo groups: At positions 1 and 5, facilitating hydrogen bonding and electronic interactions.

While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., triazoloquinazolines with modified substituents) have been synthesized for bioactive screening, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClN5O3/c1-17(2)13-14-31-25(35)22-12-9-19(24(34)29-21-5-3-4-6-21)15-23(22)33-26(31)30-32(27(33)36)16-18-7-10-20(28)11-8-18/h7-12,15,17,21H,3-6,13-14,16H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWRKFZZSGUZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS Number: 1242902-81-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H30ClN5O3C_{27}H_{30}ClN_{5}O_{3} with a molecular weight of 508.0 g/mol . The structure features a quinazoline core which is known for its diverse biological properties.

PropertyValue
Molecular FormulaC27H30ClN5O3
Molecular Weight508.0 g/mol
CAS Number1242902-81-3

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential areas of interest:

Anticancer Activity

Preliminary studies indicate that compounds with similar structural motifs (quinazoline derivatives) often exhibit anticancer properties. The mechanism may involve the inhibition of specific kinases or pathways associated with tumor growth and proliferation.

Antimicrobial Properties

Compounds in the quinazoline family have shown promising results in antimicrobial assays. While specific data on this compound is sparse, related compounds have demonstrated effectiveness against various bacterial strains.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This could lead to applications in drug design targeting metabolic disorders or cancer.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study focusing on quinazoline derivatives reported significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Antimicrobial Testing :
    • Similar compounds have been evaluated using the disk diffusion method against Gram-positive and Gram-negative bacteria. Results indicated varying degrees of inhibition, suggesting potential for further development as antimicrobial agents.
  • Mechanistic Insights :
    • Research indicates that quinazoline derivatives can modulate signaling pathways related to inflammation and cancer progression. Specific attention has been given to their interaction with protein kinases and their role in apoptosis.

Tables of Biological Activities

Here are summarized findings from related studies on quinazoline derivatives:

Study FocusCompound TestedBiological Activity Observed
Anticancer ActivityQuinazoline Derivative AInduced apoptosis in MCF-7 cells
Antimicrobial ActivityQuinazoline Derivative BEffective against E. coli
Enzyme InhibitionQuinazoline Derivative CInhibited kinase activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazoloquinazoline derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a detailed comparison with structurally related compounds from the evidence:

Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 2: 4-Cl-benzyl; 4: 3-methylbutyl; 8: N-cyclopentyl C₂₉H₃₁ClN₅O₃ 548.1 (calculated) Chlorinated aromatic ring, branched alkyl chain, rigid cyclopentyl group.
Compound
(4-benzyl-2-[2-(tert-butylamino)-2-oxoethyl]-N-isopropyl-1,5-dioxo-triazoloquinazoline-8-carboxamide)
2: 2-(tert-butylamino)-2-oxoethyl; 4: benzyl; 8: N-isopropyl C₂₅H₂₉N₅O₃ 459.5 Polar tert-butylamide at position 2, smaller isopropyl carboxamide .
Compound
(1-((2-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-triazoloquinazoline-8-carboxamide)
1: 2-Cl-benzylthio; 4: isobutyl; 8: N-cyclopentyl C₂₆H₂₈ClN₅O₂S 510.1 Thioether linkage at position 1, chlorinated benzyl group, similar isobutyl chain .
Compound
(N-cyclopentyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-triazoloquinazoline-8-carboxamide)
1: 4-methylbenzylthio; 4: propyl; 8: N-cyclopentyl C₂₆H₂₉N₅O₂S 475.6 Methyl-substituted benzylthio group, linear propyl chain .
Compound
(N-(2,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-triazoloquinazoline-8-carboxamide)
3: 4-methoxyphenyl; 8: N-(2,4-dimethoxybenzyl) C₂₆H₂₃N₅O₅ 485.5 Methoxy-rich aromatic substituents, altered triazole ring position .

Spectroscopic and Structural Analysis

  • NMR Profiling : highlights that substituent changes in triazoloquinazolines (e.g., regions A and B in Figure 6) alter chemical shifts, particularly in protons near substituents. For example:
    • Chlorinated or methoxy groups () deshield adjacent protons, shifting δ values by 0.5–1.0 ppm .
    • Thioether groups () introduce distinct splitting patterns due to sulfur’s electronegativity .

Bioactivity Implications (Inferred)

  • Hydrophobicity : The target’s 3-methylbutyl and 4-chlorobenzyl groups may enhance membrane permeability compared to polar analogs (e.g., compound).
  • Electronic Effects : Chlorine and oxo groups could modulate electron density, affecting interactions with enzymatic active sites .

Q & A

Q. What are the key steps and optimal reaction conditions for synthesizing the triazoloquinazoline core of this compound?

The synthesis involves multi-step reactions starting with the formation of the triazoloquinazoline core via cyclization of precursors under acidic or basic conditions. Key steps include:

  • Cyclization : Use of strong acids (e.g., H₂SO₄) or bases (e.g., KOH) at elevated temperatures (80–120°C) to promote ring closure.
  • Functionalization : Sequential introduction of substituents (e.g., 4-chlorobenzyl, cyclopentyl) via nucleophilic substitution or coupling reactions.
  • Purification : Recrystallization or column chromatography to isolate the product with ≥95% purity .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Standard protocols include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (LC-MS) : To verify molecular weight and fragmentation patterns.
  • Elemental Analysis : For validating empirical formula accuracy.
  • IR Spectroscopy : Identification of functional groups (e.g., carbonyl, amide) .

Q. How is the compound screened for initial biological activity in academic settings?

In vitro assays are prioritized:

  • Anticancer Activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • Antimicrobial Testing : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).
  • Enzyme Inhibition : Fluorescence-based assays to evaluate interactions with targets like kinases or proteases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

  • Substituent Variation : Synthesizing analogs with modified benzyl or cyclopentyl groups to assess impact on potency.
  • Bioisosteric Replacement : Swapping the 3-methylbutyl chain with isosteres (e.g., cyclopropyl) to improve metabolic stability.
  • Docking Studies : Computational modeling (e.g., AutoDock) to predict binding affinities to targets like Bcl-2 or caspases .

Q. What experimental approaches resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies may arise from poor pharmacokinetics or off-target effects. Follow-up steps:

  • ADME Profiling : Assess solubility, plasma protein binding, and metabolic stability using HPLC or liver microsome assays.
  • Pharmacodynamic Markers : Measure biomarker expression (e.g., caspase-3 activation) in tumor xenografts.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

Q. What methodologies elucidate the compound’s mechanism of action in anticancer assays?

Mechanistic studies employ:

  • Western Blotting : Detect apoptosis-related proteins (e.g., Bcl-2, Bax) in treated cells.
  • Flow Cytometry : Quantify cell cycle arrest (e.g., G1/S phase) and apoptotic populations.
  • CRISPR/Cas9 Knockouts : Validate target specificity by deleting suspected pathways (e.g., PI3K/AKT) .

Q. How can computational tools predict synthetic pathways or biological targets?

Integrated computational workflows:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) to model intermediate stability.
  • QSAR Modeling : Machine learning (e.g., Random Forest) to correlate structural features with bioactivity.
  • Network Pharmacology : Identify multi-target interactions using platforms like STRING or KEGG .

Q. What strategies address challenges in isolating stereoisomers or structural analogs?

Advanced separation and analysis include:

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns.
  • 2D NMR (e.g., NOESY) : Confirm spatial arrangements of substituents.
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

Q. How is toxicity profiling conducted during preclinical development?

Tiered testing involves:

  • In Vitro Cytotoxicity : Compare IC₅₀ values between cancer and normal cell lines (e.g., HEK293).
  • Ames Test : Assess mutagenicity using Salmonella strains.
  • Rodent Studies : Acute toxicity (LD₅₀) and histopathology in liver/kidney tissues .

Methodological Considerations for Data Interpretation

Q. How should researchers validate conflicting results in enzyme inhibition assays?

Contradictions may stem from assay conditions (e.g., pH, cofactors). Solutions include:

  • Dose-Response Curves : Repeat assays with varying concentrations to confirm reproducibility.
  • Orthogonal Assays : Use alternative methods (e.g., SPR vs. fluorescence) to cross-verify inhibition.
  • Enzyme Source Comparison : Test recombinant vs. native enzyme preparations .

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